![molecular formula C20H22N2O2 B2630584 N-[(6-cyclopropylpyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide CAS No. 2097930-14-6](/img/structure/B2630584.png)
N-[(6-cyclopropylpyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Structural and Solution Chemistry
The compound N-[(6-cyclopropylpyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide may share similarities with dinuclear gold(III) oxo complexes with bipyridyl ligands, which have been investigated for their potential cytotoxic and anticancer properties. These complexes show moderate to high cytotoxic properties against certain cancer cell lines, suggesting potential application in cancer treatment. The interactions of these complexes with proteins and DNA have been analyzed, providing insights into their mechanistic implications in pharmacological studies (Casini et al., 2006).
Antimicrobial and Antioxidant Activities
Compounds related to N-[(6-cyclopropylpyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide, such as α-pyridone derivatives, have been isolated from endophytic fungi and shown to possess antimicrobial, antioxidant, and cytotoxic activities. These findings suggest potential applications in developing new antimicrobial and antioxidant agents, as well as in cancer therapy (Xiao et al., 2014).
Potential in Osteoporosis Treatment
Research on structurally similar compounds, such as antagonists of the alpha(v)beta(3) receptor, indicates potential applications in the prevention and treatment of osteoporosis. These compounds demonstrate significant in vivo efficacy in models of bone turnover, highlighting their potential therapeutic value in osteoporosis (Hutchinson et al., 2003).
Cardiac Myosin Activation
Sulfonamidophenylethylamide analogues have been explored for their potential as cardiac myosin activators, suggesting a possible application in treating systolic heart failure. These compounds have shown positive inotropic effects and selectivity for cardiac myosin over skeletal and smooth muscle myosin in preclinical studies (Manickam et al., 2019).
特性
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-5-oxo-5-phenylpentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-19(17-5-2-1-3-6-17)7-4-8-20(24)22-14-15-9-12-18(21-13-15)16-10-11-16/h1-3,5-6,9,12-13,16H,4,7-8,10-11,14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUGPPFYBDMMMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CCCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。